BenchChemオンラインストアへようこそ!

2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

This 2-[(3,5-dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid (CAS 263756-57-6) is a fragment-like scaffold (MW 304.15, TPSA 59 Ų, single H-bond donor) purpose-built for medicinal-chemistry and agrochemical discovery programs. Unlike non-halogenated or mono-chloro analogs, the 3,5-dichloro pattern imparts a cumulative Hammett σₘ ≈ +0.74 and a measured LogP ~3.73, enabling unique electronic-structure-activity correlations. Its two aryl C–Cl bonds serve as orthogonal handles for sequential Suzuki-Miyaura or Buchwald-Hartwig coupling, enabling rapid late-stage diversification without de novo core synthesis. With validated MAO-A inhibition (IC₅₀ ≈ 40 µM), this compound provides a tangible starting point for structure-guided optimization. Supplied at ≥98% purity (HPLC) exclusively for R&D and further manufacturing use.

Molecular Formula C11H7Cl2NO3S
Molecular Weight 304.1 g/mol
Cat. No. B7788776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid
Molecular FormulaC11H7Cl2NO3S
Molecular Weight304.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)OCC2=NC(=CS2)C(=O)O
InChIInChI=1S/C11H7Cl2NO3S/c12-6-1-7(13)3-8(2-6)17-4-10-14-9(5-18-10)11(15)16/h1-3,5H,4H2,(H,15,16)
InChIKeyOCTDVWIQWSVSFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid (CAS 263756-57-6): Structural Identity, Physicochemical Profile, and Procurement-Relevant Specifications


2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid (CAS 263756‑57‑6) is a synthetic, small-molecule thiazole-4‑carboxylic acid derivative bearing a 3,5‑dichlorophenoxy‑methyl substituent at the 2‑position of the thiazole ring . With a molecular formula of C₁₁H₇Cl₂NO₃S and a molecular weight of 304.15 g·mol⁻¹, the compound is commercially available at purities ≥98 % (HPLC) from multiple reputable vendors and is supplied exclusively for research and further manufacturing use . Its computed physicochemical descriptors—including a LogP of approximately 3.73, a topological polar surface area (TPSA) of 59.42 Ų, and four rotatable bonds—position it as a moderately lipophilic, fragment-like scaffold suitable for downstream derivatization in medicinal chemistry and agrochemical discovery programs [1].

Why Generic Substitution Fails: Physicochemical and Pharmacological Non‑Interchangeability of 2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic Acid Within the 2-(Aryloxymethyl)thiazole-4-carboxylic Acid Series


Despite sharing a common 2‑(aryloxymethyl)thiazole‑4‑carboxylic acid core, substitution at the terminal aryl ring profoundly modulates lipophilicity, electronic character, and biological target engagement, rendering in‑class compounds non‑interchangeable. The 3,5‑dichloro substitution pattern present in the target compound imparts a distinct LogP (~3.73) and altered hydrogen‑bonding capacity relative to the non‑halogenated phenoxy analog (CAS 285566‑16‑7; LogP ~1.9 estimated, MW 235.26 g·mol⁻¹) or the mono‑chloro variant (e.g., 2‑(3‑chlorophenoxy)thiazole‑4‑carboxylic acid; MW ~267.69 g·mol⁻¹), each of which exhibits divergent herbicidal potency and enzyme inhibition profiles [1][2]. Furthermore, available bioactivity data confirm measurable but modest MAO‑A inhibition (IC₅₀ ~40 µM) for the target compound, while many close congeners remain entirely uncharacterized in publicly curated databases such as ChEMBL, underscoring that even subtle structural modifications can shift a compound from bioactive to inert in a given assay system [3][4].

Quantitative Differentiation Evidence for 2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid: Comparator‑Based Physicochemical, Biological, and Structural Data


Lipophilicity Advantage: LogP of the 3,5‑Dichloro Analog vs. Non‑Halogenated Phenoxy Congener

The target compound exhibits a computed LogP of 3.7271 (cLogP ~3.73) , substantially higher than the estimated LogP of the non‑halogenated analog 2‑(phenoxymethyl)‑1,3‑thiazole‑4‑carboxylic acid (CAS 285566‑16‑7, MW 235.26, cLogP ~1.9) . This ~1.8 log‑unit increase corresponds to an approximately 60‑fold greater predicted partition coefficient, which directly influences membrane permeability,血浆蛋白结合, and tissue distribution potential.

Lipophilicity Drug-likeness Physicochemical profiling

Confirmed MAO‑A Biochemical Activity: Single‑Point IC₅₀ vs. Inactive Congeners

The target compound has a curated ChEMBL bioactivity record (CHEMBL1559759) reporting an IC₅₀ of 40 µM (4.00E+4 nM) against recombinant human monoamine oxidase‑A (MAO‑A), measured via an Amplex Red / horseradish peroxidase fluorescence assay with 15‑min incubation [1]. In contrast, the vast majority of structurally analogous 2‑(aryloxymethyl)thiazole‑4‑carboxylic acids in ChEMBL (including the non‑halogenated phenoxy analog) have no annotated bioactivity data in any assay system [2]. While the potency is modest, this datum represents the only publicly available, experimentally validated target‑engagement signal for this compound series at a specific enzyme, establishing a foothold for further optimization.

Monoamine oxidase Neuropharmacology Enzyme inhibition

Electronic and Steric Modulation: 3,5‑Dichloro Substitution vs. Mono‑Chloro or Unsubstituted Phenyl Ring

The symmetric 3,5‑dichloro substitution introduces two electron‑withdrawing chlorine atoms at meta positions relative to the phenoxy oxygen, resulting in a significantly attenuated electron density on the aryl ring (Hammett σₘ ≈ +0.37 per Cl; cumulative σ ≈ +0.74) compared to the mono‑chloro analog 2‑(3‑chlorophenoxy)thiazole‑4‑carboxylic acid (cumulative σ ≈ +0.37; disclosed in U.S. Patent 5,693,594) [1]. This electronic modulation shifts the aromatic ring from electron‑rich (non‑halogenated) to electron‑deficient, altering π‑stacking interactions with protein aromatic residues and potentially redirecting binding mode preference. Additionally, the dual chlorine atoms increase the molecular weight by ~36.5 Da relative to the mono‑chloro congener and ~68.9 Da relative to the unsubstituted phenoxy analog .

Structure-activity relationship Halogen bonding Electron-withdrawing effects

Versatile Carboxylic Acid Handle for Derivatization: Ester, Amide, and Heterocycle Formation Potential

The free carboxylic acid at the 4‑position of the thiazole ring enables direct conjugation to amines, alcohols, and hydrazines without the need for protecting‑group manipulation. This contrasts with the corresponding ester prodrugs and ethyl ester analogs (e.g., ethyl 2‑(3‑chlorophenoxy)thiazole‑4‑carboxylate, described in U.S. Patent 5,693,594 [1]) that require saponification prior to further derivatization. Parallel synthetic strategies utilizing thiazole‑4‑carboxylic acids as zinc‑binding warheads have been validated in human glyoxalase‑I inhibitor programs, demonstrating the utility of the carboxylic acid moiety as an indispensable chelating pharmacophore [2]. The target compound's 3,5‑dichloro substitution further allows for orthogonal metal‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) at the chlorine positions, enabling late‑stage diversification of the phenoxy ring.

Synthetic intermediate Medicinal chemistry Library synthesis

Predicted Drug‑Likeness and Fragment Profile: TPSA, Rotatable Bonds, and H‑Bond Donor/Acceptor Balance

The target compound has a computed TPSA of 59.42 Ų, a single H‑bond donor (carboxylic acid O–H), four H‑bond acceptors, and four rotatable bonds . These values fall within favorable ranges for CNS drug‑likeness (TPSA < 90 Ų) and oral bioavailability (rotatable bonds ≤ 10). In comparison, the 2‑(phenoxymethyl) analog (CAS 285566‑16‑7) has an essentially identical TPSA and H‑bond profile but differs by ~1.8 LogP units, placing it in a substantially different lipophilicity space . The target compound's molecular weight (304.15 Da) remains compatible with fragment‑based screening libraries (typically < 350 Da), supporting its use as a halogen‑enriched fragment for X‑ray crystallographic soaking experiments and NMR‑based screening.

Drug-likeness Fragment-based drug discovery ADME prediction

Evidence‑Backed Procurement Scenarios: Where 2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid Delivers Differentiated Value


MAO‑A Focused Fragment‑Based Screening Libraries

The compound's validated albeit modest MAO‑A inhibition (IC₅₀ ≈ 40 µM) [1], combined with its fragment‑like physicochemical profile (MW 304, TPSA 59 Ų, single H‑bond donor), makes it a rational choice for fragment screening decks targeting monoamine oxidase isoforms. Unlike the non‑halogenated phenoxy analog—which shows no curated bioactivity—the 3,5‑dichloro derivative provides a tangible biochemical starting point for structure‑guided optimization of potency and isoform selectivity.

Systematic SAR Exploration of Halogen Effects in the 2‑(Aryloxymethyl)thiazole‑4‑carboxylic Acid Series

The target compound occupies a unique electronic parameter space (cumulative Hammett σₘ ≈ +0.74) not covered by the mono‑chloro (σₘ ≈ +0.37) or non‑halogenated (σ ≈ 0) congeners [2]. Procurement of all three analogs enables a complete electronic gradient series, allowing quantitative correlation of aryl ring electronics with biological potency across enzyme, cellular, and in vivo assays. This graded approach is impossible with any single analog alone.

Late‑Stage Diversification via Aryl Chloride Cross‑Coupling

The presence of two aryl C–Cl bonds on the 3,5‑dichlorophenoxy ring provides synthetic handles for sequential or orthogonal palladium‑catalyzed cross‑coupling reactions (Suzuki‑Miyaura, Buchwald‑Hartwig amination). This enables late‑stage introduction of diverse aryl, heteroaryl, or amine substituents onto the phenoxy ring without de novo synthesis of each analog, accelerating hit expansion around a validated thiazole‑4‑carboxylic acid scaffold [3]. Neither the non‑halogenated nor the mono‑chloro analog supports dual functionalization.

Agrochemical Lead Generation: Herbicidal and Fungicidal Thiazole Scaffold Derivatization

The 2‑(aryloxy)thiazole‑4‑carboxylic acid scaffold has precedent as a herbicidal core in U.S. Patent 5,693,594 [2]. The target compound's free carboxylic acid enables direct synthesis of amide, ester, and thioester derivatives—chemotypes explicitly claimed as fungicidal crop protection agents in patent literature [4]. The 3,5‑dichloro substitution pattern may confer enhanced metabolic stability in planta relative to unsubstituted analogs, though direct comparative field data are not yet available.

Quote Request

Request a Quote for 2-[(3,5-Dichlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.